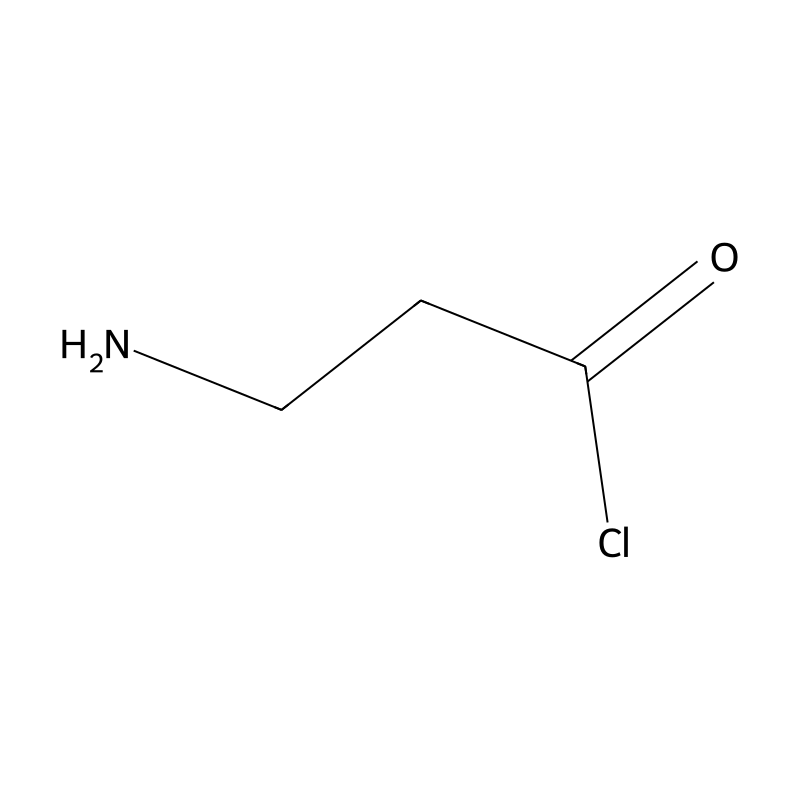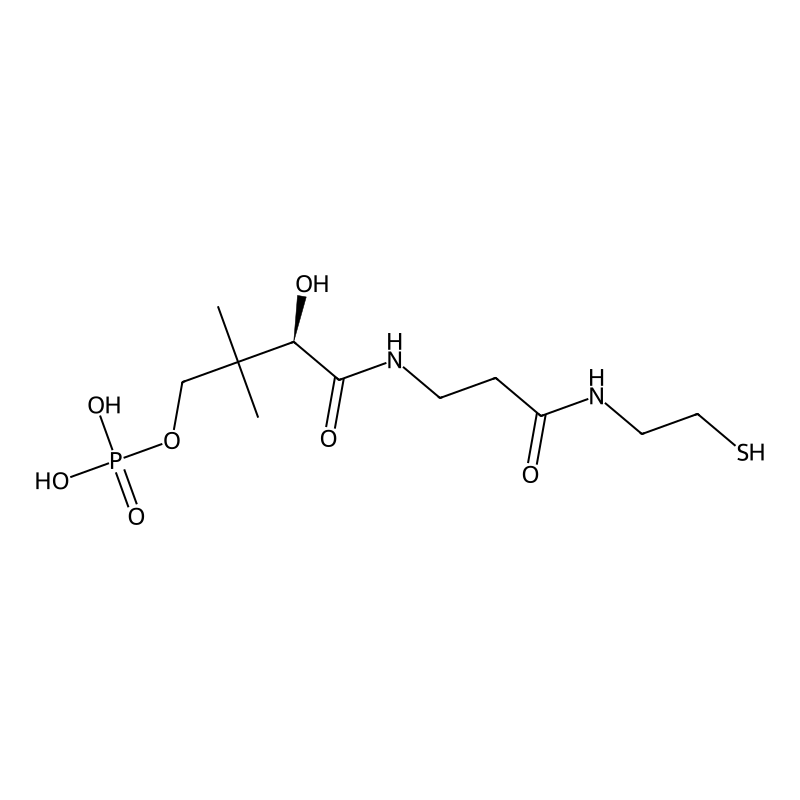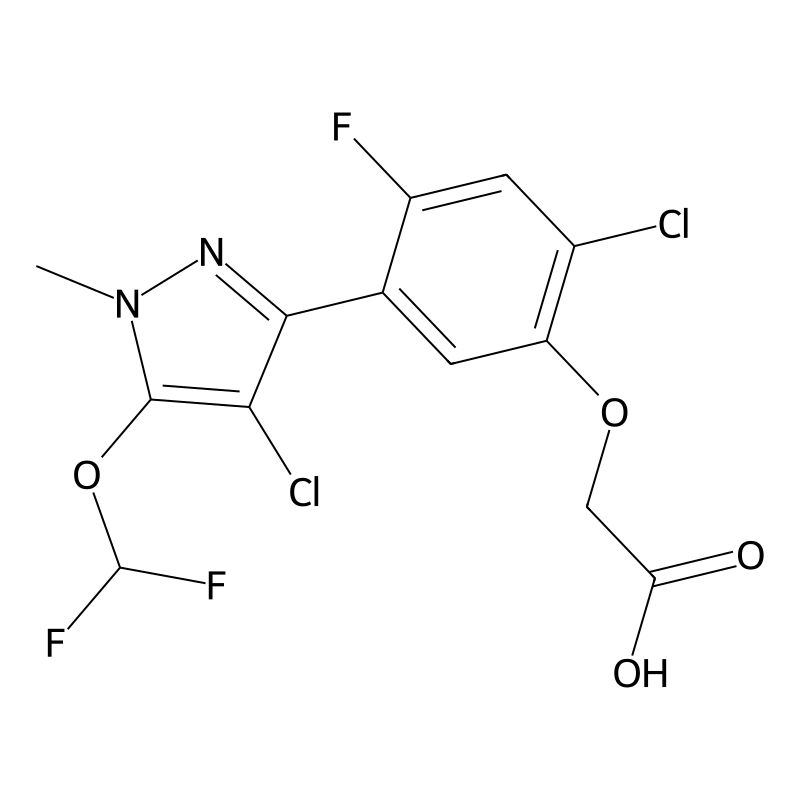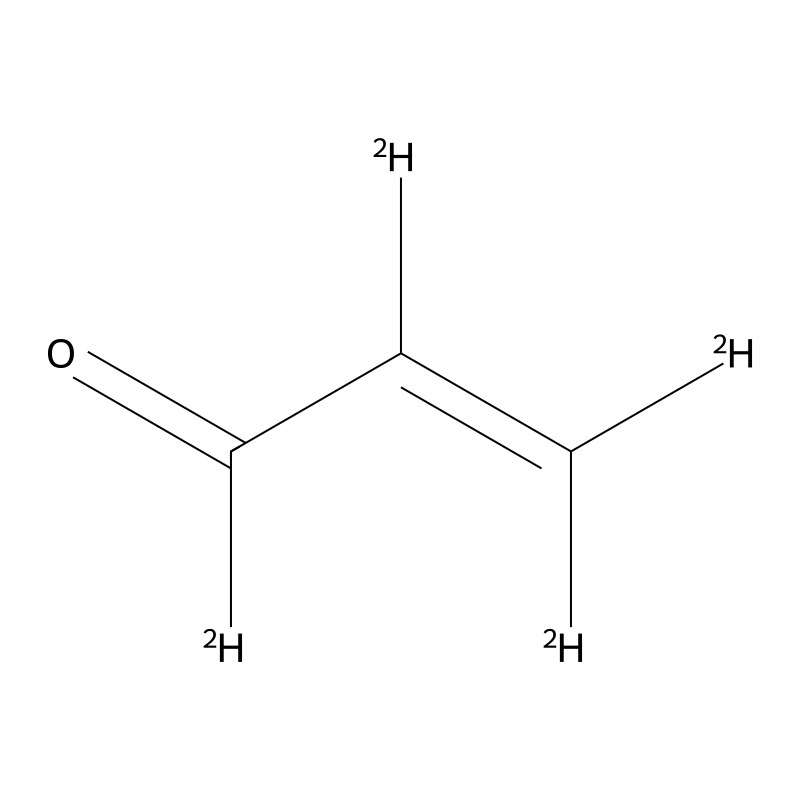3-aminopropanoyl Chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Aminopropanoyl Chloride is an organic compound with the molecular formula C₃H₆ClNO. This compound features a primary amine group and an acyl chloride functional group, making it a significant intermediate in organic synthesis. It is often utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive nature and ability to participate in diverse
- Nucleophilic Substitution: The acyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
- Acylation Reactions: It can acylate amines, leading to the formation of N-substituted derivatives.
- Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds, potentially forming larger molecules or cyclic structures.
These reactions highlight its utility as a versatile building block in synthetic organic chemistry .
The biological activity of 3-Aminopropanoyl Chloride is primarily linked to its role as a precursor for various pharmaceutical agents. Compounds derived from this chlorinated amine exhibit significant pharmacological properties, including:
- Anticonvulsant Activity: Certain derivatives have been studied for their potential in treating epilepsy.
- Antibacterial Properties: Some synthesized compounds show efficacy against bacterial infections.
- Bronchodilator Effects: As a precursor to bronchodilators, it may aid in respiratory conditions .
Several methods are available for synthesizing 3-Aminopropanoyl Chloride:
- From 3-Aminopropanoic Acid: Reacting 3-aminopropanoic acid with thionyl chloride or oxalyl chloride can yield 3-Aminopropanoyl Chloride.
- Direct Chlorination: Chlorination of propanamide under specific conditions may also produce this compound.
- Via Acylation: Acylation of 3-aminopropanol using phosgene or other acylating agents can lead to the formation of 3-Aminopropanoyl Chloride .
3-Aminopropanoyl Chloride finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and infections.
- Agricultural Chemicals: Utilized in the formulation of agrochemicals, enhancing crop protection strategies.
- Polymer Chemistry: Employed in modifying polymers for improved properties and functionalities .
Research on the interactions of 3-Aminopropanoyl Chloride focuses on its reactivity with biological molecules and other chemicals:
- Reactivity with Amines: Studies indicate that it readily reacts with primary and secondary amines, forming stable amides.
- Polymer Interactions: Investigations into its incorporation into polymer matrices reveal potential enhancements in mechanical and thermal properties .
Several compounds share structural similarities with 3-Aminopropanoyl Chloride, each possessing unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Chloropropionyl Chloride | C₃H₄ClO | Bifunctional reagent; used in pharmaceuticals. |
| 3-Aminopropanol | C₃H₉NO | Alcohol form; less reactive than the chloride. |
| 2-Aminobutyric Acid | C₄H₉NO₂ | Non-chlorinated; used in peptide synthesis. |
| Propionamide | C₃H₇NO | Stable amide; less reactive than acyl chlorides. |
The unique feature of 3-Aminopropanoyl Chloride lies in its acyl chloride functionality, which grants it higher reactivity compared to similar compounds like 3-Aminopropanol and Propionamide. This reactivity makes it particularly valuable for synthesizing complex molecules in medicinal chemistry .








